(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Overview
Description
“(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles have been used as synthons for the synthesis of fused ring system of 3-arylamino-6-phenyl [1, 2, 4]triazolo [3,4- b ] [1, 3, 4]thiadiazines . The reaction in high yield produces compounds with bridgehead nitrogen and two separate hydrazine units in the molecule making them potential candidates for possessing various biological activities .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, compound (±)–5h has a 4-methylbenzoyl group and 4-chlorophenyl group on two adjacent chiral centers of the six-membered dihydrothiadiazine ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 4-Amino-3-arylamino-5-mercapto-1,2,4-triazoles were synthesized by the hydrazinolysis of N -aryl-5- (benzylsulfonyl)-1,3,4-thiadiazol-2-amines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 7-Methoxy-4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy)quinoline has a molecular weight of 383.41 and a linear formula of C22H17N5O2 . It is a solid at room temperature and should be kept in a dark place .Mechanism of Action
Future Directions
The future directions of research on similar compounds include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The fused-triazole backbone 1 H - [1,2,4]triazolo triazole with two C-amino groups as substituents is shown to be a promising building block for construction of very thermally stable energetic materials .
Properties
IUPAC Name |
(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-8-12-15-14-11-7-6-10(16-17(11)12)9-4-2-1-3-5-9/h1-7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJBEMWJNBPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3CN)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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